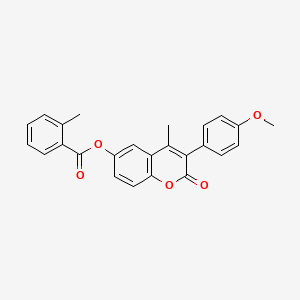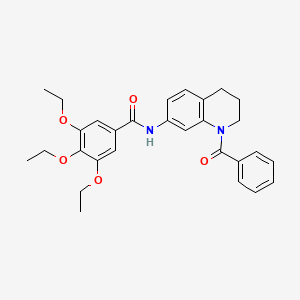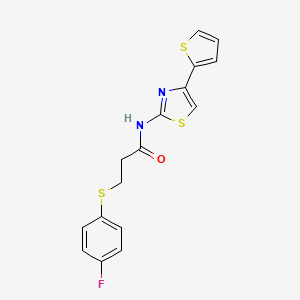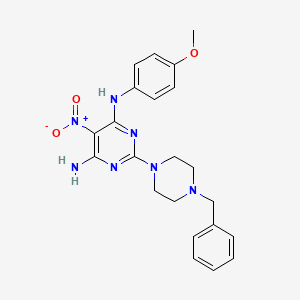![molecular formula C24H23ClN4OS B14972502 1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14972502.png)
1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a benzyl group, a chlorophenyl group, and an imidazothiazole moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazothiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Benzylation: The final step could involve the benzylation of the piperazine nitrogen.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazothiazole or piperazine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as receptor ligands or enzyme inhibitors.
Industry: Use in the synthesis of other chemical compounds or materials.
Mécanisme D'action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might:
Bind to Receptors: Acting as agonists or antagonists.
Inhibit Enzymes: Blocking the active site or altering enzyme conformation.
Modulate Pathways: Affecting signaling pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE: Similar structure with a methoxy group instead of a chloro group.
1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
The uniqueness of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C24H23ClN4OS |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
InChI |
InChI=1S/C24H23ClN4OS/c25-20-8-6-19(7-9-20)22-16-29-21(17-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 |
Clé InChI |
YASPYTBYJKFJKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetamidophenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972420.png)
![N-cycloheptyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972424.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B14972425.png)
![2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B14972427.png)
![4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972433.png)

![8-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14972441.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972449.png)

![N-(5-chloro-2-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972454.png)
![5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14972461.png)


![N-(3-chlorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972479.png)
